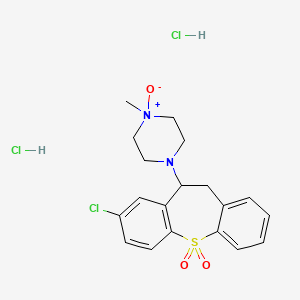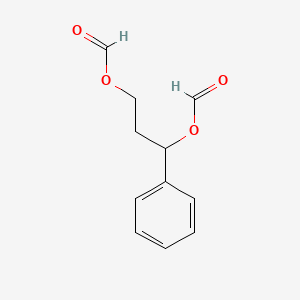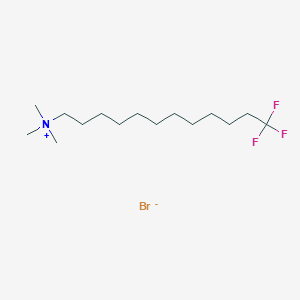
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide is a chemical compound known for its unique structural properties and applications. It is a quaternary ammonium compound with a trifluoromethyl group attached to a long alkyl chain. This compound is often used in various scientific and industrial applications due to its surfactant properties and ability to interact with biological membranes .
Vorbereitungsmethoden
The synthesis of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with trimethylamine and a trifluoromethylating agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the quaternary ammonium salt. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.
Wissenschaftliche Forschungsanwendungen
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The trifluoromethyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The compound’s quaternary ammonium structure also enables it to interact with negatively charged components of the cell membrane, further enhancing its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide include:
Dodecyltrimethylammonium bromide: Lacks the trifluoromethyl group, making it less lipophilic and less effective in disrupting membranes.
Tetradecyltrimethylammonium bromide: Has a longer alkyl chain, which can affect its solubility and interaction with membranes.
Chlorine trifluoride: Although not a quaternary ammonium compound, it shares some reactive properties due to the presence of fluorine atoms.
The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
38762-58-2 |
|---|---|
Molekularformel |
C15H31BrF3N |
Molekulargewicht |
362.31 g/mol |
IUPAC-Name |
trimethyl(12,12,12-trifluorododecyl)azanium;bromide |
InChI |
InChI=1S/C15H31F3N.BrH/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15(16,17)18;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OMTGOOXRMRLRAN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCCC(F)(F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
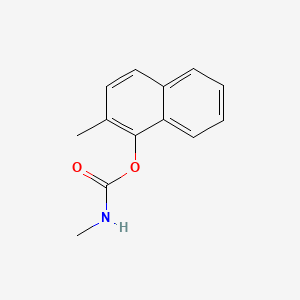
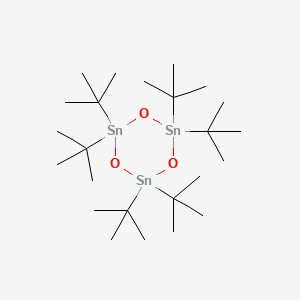
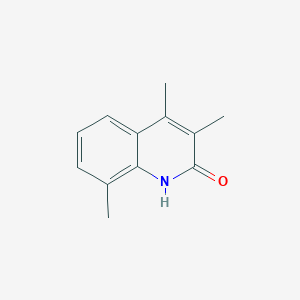
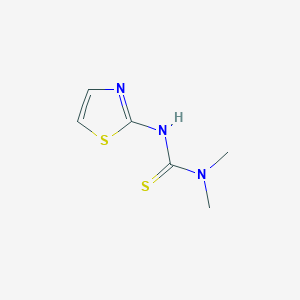
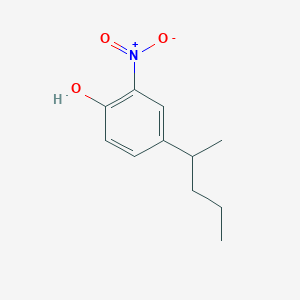
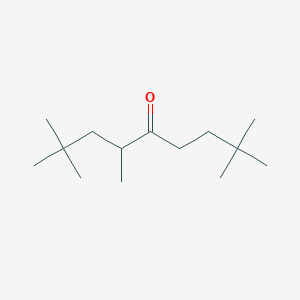
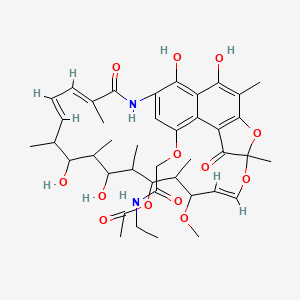

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
